Enantioselective Ketone Body Formation
Sodium (S)-3-hydroxybutanoate exhibits a distinct metabolic fate compared to the natural (R)-enantiomer. In perfused rat liver, millimolar concentrations of S-3-hydroxybutyrate are converted to physiological ketone bodies, including R-3-hydroxybutyrate, acetoacetate, and acetone [1]. Unlike the (R)-enantiomer, which is directly utilized via mitochondrial β-hydroxybutyrate dehydrogenase, the metabolism of the (S)-enantiomer proceeds predominantly via mitochondrial activation, with only a minor fraction metabolized via L-3-hydroxyacid dehydrogenase [1].
| Evidence Dimension | Metabolic Pathway and End Products |
|---|---|
| Target Compound Data | S-3-hydroxybutyrate is converted to physiological ketone bodies (R-3-hydroxybutyrate, acetoacetate, acetone), lipids, and CO2; metabolism proceeds primarily via mitochondrial activation |
| Comparator Or Baseline | R-3-hydroxybutyrate is directly oxidized to acetoacetate by mitochondrial β-hydroxybutyrate dehydrogenase |
| Quantified Difference | Metabolism of S-isomer requires mitochondrial activation; conversion to physiological ketone bodies confirmed by radiolabeled carbon tracing |
| Conditions | Isolated perfused rat liver model; 5 mM substrate concentration; fed and starved states |
Why This Matters
This demonstrates that Sodium (S)-3-hydroxybutanoate serves as a precursor to endogenous ketone bodies, enabling studies on hepatic ketogenesis and enantioselective metabolic pathway elucidation.
- [1] Lincoln, B. C., Des Rosiers, C., & Brunengraber, H. (1987). Metabolism of S-3-hydroxybutyrate in the perfused rat liver. Archives of Biochemistry and Biophysics, 259(1), 149-156. View Source
